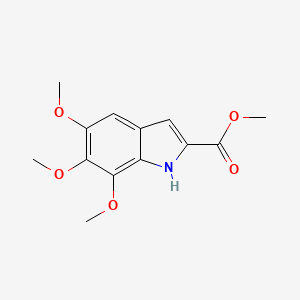

methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

CAS No.: 118292-37-8

Cat. No.: VC3787802

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118292-37-8 |

|---|---|

| Molecular Formula | C13H15NO5 |

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3 |

| Standard InChI Key | ZSXHVDGSRITZMF-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC |

| Canonical SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC |

Introduction

Chemical Identity and Structure

Basic Information

Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a methyl ester derivative of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. The compound possesses the following chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 118292-37-8 |

| Molecular Formula | C₁₃H₁₅NO₅ |

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate |

| InChI | InChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3 |

| InChIKey | ZSXHVDGSRITZMF-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC |

| PubChem CID | 4453649 |

Structural Features

The compound features an indole core scaffold with three methoxy groups at positions 5, 6, and 7, and a methyl carboxylate group at position 2. The indole nucleus consists of a benzene ring fused to a pyrrole ring, creating a bicyclic heterocyclic system. The three methoxy groups on the benzene portion of the indole ring significantly influence the electronic properties of the molecule, making it more electron-rich compared to unsubstituted indole.

Synthesis Methods

Hemetsberger-Knittel Indole Methodology

The synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate typically employs the Hemetsberger-Knittel indole methodology, which is particularly effective for constructing substituted indoles. Boger and colleagues reported a synthetic pathway starting from 3,4,5-trimethoxybenzaldehyde (compound 71), proceeding through an intermediate azide (compound 72), and resulting in the target compound (73) through intramolecular cyclization .

Alternative Synthetic Approaches

While the Hemetsberger approach is common, other methods for synthesizing methoxy-activated indoles include Fischer indole synthesis, Bischler indole synthesis, and modified Bischler methods. These approaches generally begin with appropriately substituted anilines or benzaldehydes containing the desired methoxy substitution pattern .

One potential synthetic route could follow the pattern used for similar compounds, where the corresponding carboxylic acid is esterified. For example, the synthesis of methyl 1H-indole-2-carboxylate involves refluxing 1H-indole-2-carboxylic acid with concentrated sulfuric acid in absolute methanol . A similar approach could be applied to 5,6,7-trimethoxy-1H-indole-2-carboxylic acid to obtain methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.

Chemical Reactivity

The reactivity of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is substantially influenced by the electron-donating methoxy groups at positions 5, 6, and 7. Research on methoxy-activated indoles indicates that such substitution patterns can significantly enhance the reactivity of specific positions on the indole ring system .

Methoxy-activated indoles are known to undergo various reactions including formylation, acylation, halogenation, nitration, oxidative dimerization, acid-catalyzed addition of aldehydes, and α-β-unsaturated ketone reactions . The specific reactivity of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate would be expected to follow similar patterns, with the three methoxy groups directing the site of electrophilic attack.

The ester functional group at position 2 can undergo typical carboxylic ester reactions such as hydrolysis (yielding the corresponding carboxylic acid), transesterification, reduction, and amidation.

Related Compounds

Parent Compound

The parent compound of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is 5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS: 128781-07-7), which differs only in having a carboxylic acid group instead of a methyl ester at position 2 . The physical and chemical properties of this parent compound include:

| Parameter | Value |

|---|---|

| CAS Number | 128781-07-7 |

| Molecular Formula | C₁₂H₁₃NO₅ |

| Molecular Weight | 251.24 g/mol |

| InChI | InChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15) |

| InChIKey | JZMUJQGIASARGH-UHFFFAOYSA-N |

| SMILES | N1C2=C(C=C(OC)C(OC)=C2OC)C=C1C(O)=O |

Structural Analogs

Several structural analogs of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate have been reported in the literature, primarily varying in the pattern or number of methoxy substitutions on the indole ring :

| Compound | CAS Number | Similarity Score* |

|---|---|---|

| 5,7-Dimethoxy-1H-indole-2-carboxylic acid | 27508-88-9 | 0.94 |

| Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | 118292-37-8 | 0.93 |

| 4,7-Dimethoxy-1H-indole-2-carboxylic acid | 31271-83-7 | 0.92 |

| 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid | 30448-09-0 | 0.92 |

| 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid | 2495-80-9 | 0.92 |

| 7-Methoxy-1H-indole-2-carboxylic acid | 24610-33-1 | 0.92 |

| 5,6-Dimethoxy-1H-indole-2-carboxylic acid | 88210-96-2 | 0.92 |

*Similarity scores obtained from reference .

Additionally, there is a N-methylated derivative, 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 190972-87-3), which features methylation at the indole nitrogen position .

Predicted Properties and Spectroscopic Data

Collision Cross Section Data

Predicted collision cross section data for methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate with various adducts have been reported :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 266.10231 | 157.3 |

| [M+Na]+ | 288.08425 | 169.3 |

| [M+NH4]+ | 283.12885 | 163.4 |

| [M+K]+ | 304.05819 | 166.6 |

| [M-H]- | 264.08775 | 156.9 |

| [M+Na-2H]- | 286.06970 | 160.7 |

| [M]+ | 265.09448 | 158.6 |

| [M]- | 265.09558 | 158.6 |

Spectroscopic Characterization

While the search results don't provide specific spectroscopic data for methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, reference indicates that NMR spectroscopic data is available for the parent compound, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. Based on the structural similarities, the methyl ester would exhibit comparable spectroscopic patterns with additional signals corresponding to the methyl ester group.

| Parameter | Information |

|---|---|

| GHS Pictogram | Warning |

| Hazard Statements | H315-H319-H335 (Skin irritation, eye irritation, respiratory tract irritation) |

| Precautionary Statements | P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P313-P337+P313-P362-P403+P233-P405-P501 |

| Storage Conditions | Recommended storage: sealed in dry conditions at 2-8°C |

The compound should be handled with appropriate personal protective equipment and in well-ventilated areas to minimize exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume